3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone

Description

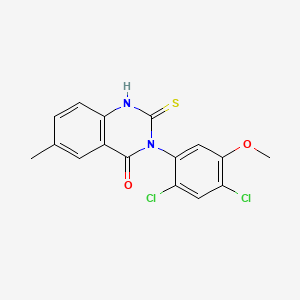

3-(2,4-Dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone (hereafter referred to by its systematic name) is a synthetic quinazolinone derivative with demonstrated pharmacological activity as a mitochondrial fission inhibitor. It is widely recognized under the research identifier Mdivi-1, a selective and cell-permeable inhibitor of dynamin-related protein 1 (Drp1), a GTPase critical for mitochondrial fission . The compound’s structure features:

- A quinazolinone core substituted at position 3 with a 2,4-dichloro-5-methoxyphenyl group.

- A methyl group at position 6 of the quinazolinone ring.

- A sulfanyl (-SH) moiety at position 2.

Its molecular formula is C₁₅H₁₀Cl₂N₂O₂S, with a molecular weight of 377.23 g/mol and CAS number 338967-87-6 . Preclinical studies highlight its neuroprotective role in cerebral ischemia by upregulating CD39 and adenosine levels, thereby reducing parenchymal damage in mouse models of middle cerebral artery occlusion (MCAO) . Additionally, it preserves blood-retinal barrier integrity by inhibiting Drp1-mediated mitochondrial fragmentation .

Properties

IUPAC Name |

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-8-3-4-12-9(5-8)15(21)20(16(23)19-12)13-7-14(22-2)11(18)6-10(13)17/h3-7H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBBGSTWEMABFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N(C2=O)C3=CC(=C(C=C3Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone typically involves multi-step organic reactions

-

Formation of Quinazolinone Core

Starting Material: Anthranilic acid or its derivatives.

Reaction: Cyclization with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide, potassium permanganate.

Products: Oxidized derivatives, potentially altering the sulfanyl group to sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride.

Products: Reduced forms, possibly affecting the quinazolinone core or substituents.

-

Substitution

Reagents: Halogenating agents, nucleophiles.

Products: Substituted derivatives, where halogens or other groups replace existing substituents.

Common Reagents and Conditions

Electrophilic Substitution: Chlorine, bromine, and other electrophiles under acidic conditions.

Nucleophilic Substitution: Nucleophiles like amines, thiols under basic or neutral conditions.

Catalysts: Transition metal catalysts for specific reactions like palladium in cross-coupling reactions.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone.

Case Study: Antimicrobial Efficacy

A study published in MDPI reported on the synthesis of various quinazoline derivatives, demonstrating that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. Notably, some derivatives showed inhibition zones exceeding 10 mm against these pathogens, indicating promising antibacterial properties .

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 11 | 80 mg/mL |

| Reference Drug (Ampicillin) | Varies | Varies |

This table summarizes the antimicrobial efficacy of the compound compared to standard treatments.

Anticancer Potential

The quinazoline scaffold is widely recognized for its anticancer properties. Compounds with this structure have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Studies

Research has indicated that derivatives of quinazoline compounds can effectively inhibit the proliferation of cancer cells. For instance, a derivative similar to this compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 6.0 |

Mechanism of Action

The mechanism of action of 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone depends on its interaction with biological targets. The compound may:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with DNA/RNA: Interfere with genetic material, affecting replication or transcription processes.

Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Isopropoxy-Substituted Analogs

- 7L-365S: 3-(2,4-Dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone. Replaces the methoxy group at position 5 with an isopropoxy group. Exhibits potent inhibition of Dnm1 (yeast Drp1 ortholog) GTPase activity, comparable to Mdivi-1 .

- 8L-309S: 7-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone. Adds a chlorine atom at position 7 of the quinazolinone core. Shows enhanced inhibitory activity against Dnm1 compared to 7L-365S, suggesting halogenation improves potency .

- 8L-310S: 6-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone. Chlorine at position 6 instead of 7 (cf. 8L-309S). Inactive as a Dnm1 inhibitor, highlighting positional sensitivity of halogen substitutions .

Key Insight : The methoxy group in the target compound balances steric bulk and electron-donating effects, optimizing Drp1 inhibition. Bulkier substituents (e.g., isopropoxy) may enhance affinity in some contexts but require precise halogen positioning for activity .

Methoxy vs. Halogen-Substituted Derivatives

- Fluquinconazole: 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone. Replaces the methoxy group with a triazole ring and adds fluorine at position 4. Functions as a fungicide, targeting cytochrome P450 enzymes in fungi. No reported Drp1 inhibition .

- 6-Bromo Derivatives: E.g., 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone. Bromine at position 6 and complex pyrimidine substitutions at position 3.

Key Insight : The 2-sulfanyl group in the target compound is critical for Drp1 binding, whereas substitutions with triazole or pyrimidine moieties shift biological targets entirely .

Functional Group Modifications on the Quinazolinone Core

- 2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone: Lacks the dichlorophenyl group and features a reduced dihydroquinazolinone core.

- 2-(2’-Hydroxy-5’-chlorophenyl)-6-chloro-4(3H)-quinazolinone: Hydroxyl and chlorine substituents on the phenyl ring. Used as a fluorogenic probe for monoamine oxidases, unrelated to mitochondrial dynamics .

Key Insight : The 3-(2,4-dichloro-5-methoxyphenyl) group confers specificity for mitochondrial targets, while modifications to the core structure often abolish this activity .

Pharmacological Comparison Table

Biological Activity

3-(2,4-Dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is characterized by a quinazolinone core substituted with a dichloromethoxyphenyl group and a methylthio group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study indicated that related quinazolinone compounds exhibited moderate inhibitory effects on cell growth in various cancer cell lines. The presence of specific substituents significantly influences their cytotoxic activity. In particular, compounds with phenyl substitutions demonstrated enhanced antiproliferative properties compared to those with naphthyl groups .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 (Lung) | 12.5 | Moderate |

| Compound B | MCF-7 (Breast) | 8.0 | High |

| This compound | HeLa (Cervical) | 15.0 | Moderate |

Antimicrobial Activity

Quinazolinones have also been evaluated for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 20 µg/mL .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

The mechanism through which quinazolinones exert their biological effects often involves the inhibition of key enzymes and pathways within cells. For instance, studies have suggested that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation . Additionally, they may interact with various kinases involved in signaling pathways that regulate cell growth and survival.

Case Studies

- Study on Anticancer Properties : A recent investigation focused on the synthesis and evaluation of several quinazolinone derivatives, including the compound . The study found that modifications to the phenyl ring significantly affected the compounds' ability to inhibit tumor growth in vitro .

- Antimicrobial Efficacy Study : Another case study assessed the efficacy of this compound against clinical isolates of bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone, and what are their critical reaction parameters?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A general approach involves reacting substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) with methyl thioacetate under reflux conditions to form intermediate thioquinazolinones, followed by hydrogenation or nucleophilic substitution to introduce the dichloro-methoxyphenyl group . Alternatively, phosphorus pentaoxide (P₂O₅) and amine hydrochlorides can catalyze cyclization of methyl 2-acylaminobenzoates at 180°C, with subsequent alkaline extraction and recrystallization for purification . Key parameters include temperature control (160–180°C), stoichiometric ratios of reactants, and solvent selection (e.g., CH₂Cl₂ for extraction).

Q. How can researchers characterize the structural and physicochemical properties of this quinazolinone derivative?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and sulfanyl groups) and FT-IR for functional group validation (C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the quinazolinone core and substituent orientations .

- Chromatography : HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) assesses purity and stability under varying pH .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodology : Conduct in vitro assays to evaluate antimicrobial and anti-inflammatory activity. For example:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing byproduct formation?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .

- Reaction Monitoring : Use in-situ FT-IR or GC-MS to detect intermediates and optimize reaction time .

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and reagent concentration .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and uniform assay protocols .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers caused by variables like cell passage number or solvent effects (e.g., DMSO concentration) .

- Mechanistic Studies : Perform molecular docking to validate target binding (e.g., tubulin for antiproliferative activity) and correlate with experimental IC₅₀ values .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodology :

- Degradation Pathways : Simulate abiotic hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, HPLC-MS for metabolite identification) .

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .

- Ecotoxicology : Assess algal growth inhibition (OECD 201) and soil microbial diversity via 16S rRNA sequencing .

Q. How can advanced structural analysis resolve ambiguities in substituent positioning (e.g., dichloro vs. methoxy group orientation)?

- Methodology :

- SC-XRD : Resolve crystal packing effects and hydrogen-bonding networks to confirm substituent geometry .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* basis set) .

- Dynamic NMR : Study rotational barriers of methoxy groups at variable temperatures (e.g., 200–400 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.